1-{4-[3-(4-ethylpiperazin-1-yl)-2-hydroxypropoxy]phenyl}ethan-1-one dihydrochloride
Description
The compound 1-{4-[3-(4-ethylpiperazin-1-yl)-2-hydroxypropoxy]phenyl}ethan-1-one dihydrochloride is a piperazine-based derivative with a phenyl-ethanone core. Its structure includes a para-substituted phenyl ring linked to a 2-hydroxypropoxy chain bearing a 4-ethylpiperazine moiety. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications.
Properties
IUPAC Name |
1-[4-[3-(4-ethylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]ethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3.2ClH/c1-3-18-8-10-19(11-9-18)12-16(21)13-22-17-6-4-15(5-7-17)14(2)20;;/h4-7,16,21H,3,8-13H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSNVMFEACIXKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=CC=C(C=C2)C(=O)C)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound “1-{4-[3-(4-ethylpiperazin-1-yl)-2-hydroxypropoxy]phenyl}ethan-1-one dihydrochloride” is currently unknown. The compound shares structural similarities with other piperazine derivatives, which are known to interact with a variety of targets, including neurotransmitter receptors and transporters
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may interact with its targets by binding to specific receptor sites, thereby modulating their activity. The presence of the ethylpiperazin-1-yl and hydroxypropoxy groups may influence the compound’s binding affinity and selectivity for its targets.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Piperazine derivatives are known to modulate several biochemical pathways, including those involved in neurotransmission
Pharmacokinetics
Piperazine derivatives are generally well-absorbed and widely distributed in the body The compound’s hydroxypropoxy group may enhance its solubility, potentially improving its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other piperazine derivatives, it may exert effects on cellular signaling pathways, potentially influencing cellular function and behavior
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
Key structural variations among analogues include:
- Piperazine substituents: Ethyl, fluorophenyl, chlorophenyl, methoxyphenyl, or aminomethyl groups.
- Linker modifications : Hydroxypropoxy vs. alternative chains (e.g., chlorinated or esterified linkers).
- Salt forms : Dihydrochloride vs. hydrochloride or free-base forms.
Table 1: Structural and Physicochemical Comparison
Pharmacological and Physicochemical Properties
- Solubility: Dihydrochloride salts (e.g., target compound) exhibit higher aqueous solubility than free bases or mono-salts .
- Receptor Affinity : Ethyl substituents (target compound) may improve blood-brain barrier penetration compared to bulky aryl groups (e.g., fluorophenyl) .
- Metabolic Stability : Fluorinated or chlorinated aryl groups () reduce oxidative metabolism .
Key Research Findings
- SAR Insights :
- Clinical Potential: Piperazine derivatives are under investigation for schizophrenia (D2 receptor modulation), cancer (kinase inhibition), and infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
